(2,2-Difluorocyclopentyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

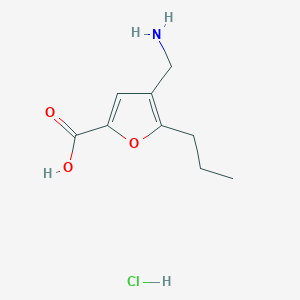

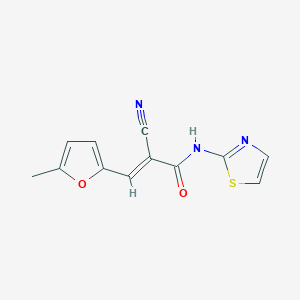

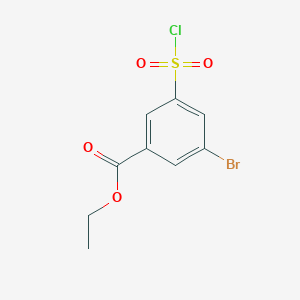

“(2,2-Difluorocyclopentyl)methanesulfonyl chloride” is an organosulfur compound with the molecular formula C6H9ClF2O2S . It has a molecular weight of 218.65 .

Molecular Structure Analysis

The InChI code for “(2,2-Difluorocyclopentyl)methanesulfonyl chloride” is 1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2 . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms attached to one carbon atom, and a methanesulfonyl chloride group attached to another carbon atom of the ring.Physical And Chemical Properties Analysis

“(2,2-Difluorocyclopentyl)methanesulfonyl chloride” has a molecular weight of 218.65 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Electrochemical Properties

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3, which has been studied for its electrochemical properties. Vanadium pentoxide (V2O5) films, prepared through the sol–gel route, were examined in this electrolyte for their potential as a cathode material. The study found that sodium could be reversibly intercalated into the V2O5 film, showing promise for energy storage applications (Su, Winnick, & Kohl, 2001).

Chemical Reaction Mechanisms

The one-electron reduction of methanesulfonyl chloride leads to various reaction intermediates. These intermediates, such as MeSO2Cl(.)(-) and MeSO2(.), play significant roles in chemical reactions, including the cis-trans isomerization of mono-unsaturated fatty acids. This detailed study on the reaction mechanisms and kinetics adds to the understanding of methanesulfonyl chloride in chemical synthesis processes (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

RNA-Cleaving DNA Enzyme Synthesis

Research has explored the solvolytic reaction of methanesulfonyl chloride in the synthesis and study of RNA-cleaving DNA enzymes. This work contributes to the broader field of enzymology and molecular biology, potentially impacting genetic engineering and therapeutic interventions (Choi, Han, Lee, Suh, & Choi, 2000).

Catalysis and Synthesis

Methanesulfonyl chloride has been utilized in various synthesis processes, including Pd-catalyzed N-arylation of methanesulfonamide. This method is noted for avoiding potentially genotoxic reagents and byproducts, highlighting its significance in safer pharmaceutical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Solvolysis Studies

Comprehensive studies on the solvolysis of methanesulfonic anhydride and methanesulfonyl chloride provide valuable insights into the reaction mechanisms and kinetics. This research is crucial for understanding solvolysis processes, which are fundamental in organic synthesis and pharmaceutical chemistry (Kevill, Ryu, Niedermeyer, Koyoshi, & D’Souza, 2007).

Eigenschaften

IUPAC Name |

(2,2-difluorocyclopentyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-5-2-1-3-6(5,8)9/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKYOITPXDAHFAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Difluorocyclopentyl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)

![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)

![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)